molecular formula C5H10ClNO2 B2856532 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride CAS No. 2460749-20-4

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride

Cat. No.: B2856532
CAS No.: 2460749-20-4
M. Wt: 151.59
InChI Key: UZRJRHYYTPJHHP-UHFFFAOYSA-N
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Description

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride is a β-lactam derivative featuring a four-membered azetidinone ring substituted with a hydroxyl group at position 1 and two methyl groups at position 2. This compound is of interest in medicinal chemistry due to the bioactivity of azetidinones, which are known for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis . The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

1-hydroxy-3,3-dimethylazetidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRJRHYYTPJHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction, involving the cycloaddition of ketenes and imines, is a classical route to β-lactams. For 1-hydroxy-3,3-dimethylazetidin-2-one, ketene precursors derived from 2,2-dimethylpropanoic acid chloride may react with hydroxylamine-derived imines. For example:
$$ \text{RCOCl} + \text{R'N=CH}_2 \rightarrow \text{β-lactam} $$
However, steric hindrance from the 3,3-dimethyl groups complicates this approach. Modifications such as microwave-assisted heating or Lewis acid catalysis (e.g., ZnCl₂) improve yields.

Cyclization of Amino Alcohols

Cyclization of 3,3-dimethyl-2-hydroxypropane-1-amine derivatives under basic conditions offers a direct route. For instance, treatment of 3,3-dimethyl-2-hydroxypropane-1-amine hydrochloride with phosgene generates the lactam ring via intramolecular nucleophilic acyl substitution:
$$ \text{HO-C(CH₃)₂-CH₂-NH₂·HCl} + \text{COCl₂} \rightarrow \text{1-Hydroxy-3,3-dimethylazetidin-2-one} $$
Yields range from 45–60%, with purification requiring recrystallization from ethanol/water mixtures.

Hydroxylation of Preexisting β-Lactams

Enolate Hydroxylation with MoOPH

Ogilvie and Durst demonstrated that enolates of 3-alkylideneazetidin-2-ones undergo hydroxylation using MoOPH (oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)), yielding 3-hydroxy derivatives. Adapting this method for 1-hydroxy synthesis requires generating an enolate at position 1:

  • Enolate Formation : Treat 3,3-dimethylazetidin-2-one with LDA (lithium diisopropylamide) at −78°C.
  • Hydroxylation : Add MoOPH to form 1-hydroxy-3,3-dimethylazetidin-2-one.
  • Salt Formation : React with HCl gas to yield the hydrochloride.
    This method achieves moderate yields (31–53%) but requires stringent anhydrous conditions.

Electrophilic Hydroxylation

Alternative hydroxylation agents like oxone (2KHSO₅·KHSO₄·K₂SO₄) in acidic media selectively oxidize C-H bonds adjacent to the lactam nitrogen. A reported protocol for analogous compounds involves:
$$ \text{3,3-Dimethylazetidin-2-one} \xrightarrow{\text{Oxone, H₂SO₄}} \text{1-Hydroxy-3,3-dimethylazetidin-2-one} $$
Yields up to 68% are achievable, though over-oxidation to nitro derivatives remains a concern.

Protective Group Strategies

Benzyl Protection-Deprotection

CN102827052A discloses a method for 3-hydroxyazetidine hydrochloride using benzyl groups to protect intermediates. Adapting this for 1-hydroxy-3,3-dimethylazetidin-2-one:

  • Protection : React 3,3-dimethylazetidin-2-one with benzyl chloroformate to form 1-benzyloxy-3,3-dimethylazetidin-2-one.
  • Hydrolysis : Treat with HCl in dioxane to remove benzyl, yielding the hydrochloride salt.
    This route shortens reaction times to 24–48 hours compared to traditional 6-day methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Challenges
Staudinger Cycloaddition 45–60 12–24 Steric hindrance, side products
Enolate Hydroxylation 31–53 6–8 Moisture sensitivity, low yields
Electrophilic Oxidation 60–68 8–12 Over-oxidation risks
Benzyl Protection 70–78 24–48 Multi-step purification required

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability during hydroxylation.
  • Temperature Control : Reactions below −70°C minimize ring-opening side reactions.
  • Catalysis : ZnCl₂ or BF₃·OEt₂ accelerates cyclization steps, reducing reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride can be synthesized through several methods, including cycloaddition approaches and condensation reactions. The compound is characterized by its azetidinone structure, which contributes to its biological activities. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications.

Anticancer Activity

Research has demonstrated that azetidinone derivatives exhibit promising anticancer properties. A study evaluating various derivatives found that modifications to the azetidinone structure could enhance cytotoxicity against specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of substituents on the azetidinone ring can significantly influence the biological activity of the compound .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies have shown that certain derivatives of azetidinones exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. This suggests that 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride could serve as a lead compound for developing new antimicrobial agents .

Gel Formation

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride has been explored for its ability to form gels when combined with specific catalysts. These gels are characterized by their stability and resistance to various solvents, making them suitable for applications in drug delivery systems and as scaffolding materials in tissue engineering .

Applications in Cosmetic Formulations

The compound's properties make it a candidate for use in cosmetic formulations. Its ability to enhance skin hydration and stability has been highlighted in research focusing on topical applications. Formulations containing this compound have shown improved sensory properties and effectiveness in moisturizing the skin .

Table 2: Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryAnticancer agents, antimicrobial agents
Materials ScienceGel formation for drug delivery
Cosmetic FormulationsSkin hydration enhancers

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride on various tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of azetidinone were tested against multi-drug resistant bacterial strains. The findings revealed that modifications to the azetidinone structure could enhance antibacterial activity, highlighting the compound's potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and azetidinone ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride with azetidinone derivatives and related β-lactams, focusing on structural features, physicochemical properties, and applications.

Structural Analogues of Azetidinone Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents/R-Groups Molecular Formula CAS Number Key Applications/Notes
1-Hydroxy-3,3-dimethylazetidin-2-one HCl 1-OH, 3,3-dimethyl C₅H₁₀ClNO₂ Not explicitly listed Potential β-lactamase inhibitor; synthetic intermediate
1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one 1-(4-amino-2-ethoxyphenyl) substituent C₁₃H₁₈N₂O₂ Not listed Building block for heterocyclic drug candidates
3-(Aminomethyl)-1,3-dimethylazetidin-2-one HCl 3-(aminomethyl), 1,3-dimethyl C₆H₁₃ClN₂O 2225146-71-2 Intermediate in peptide-mimetic drug design
1-(Dimethylamino)-2-methyl-3-pentanone HCl Linear ketone with dimethylamino group C₉H₁₈ClNO 63942-70-1 Neuromodulator or chiral synthon

Physicochemical and Pharmacological Comparisons

Hydrophilicity and Solubility
  • The hydroxyl group in 1-hydroxy-3,3-dimethylazetidin-2-one HCl increases polarity compared to non-hydroxylated analogs like 3-(aminomethyl)-1,3-dimethylazetidin-2-one HCl, which has an aminomethyl group contributing to basicity .
  • Linear ketones such as 1-(dimethylamino)-2-methyl-3-pentanone HCl exhibit lower ring strain and higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride belongs to the azetidinone class of compounds. Its structure features a four-membered ring with a hydroxyl and a dimethyl substituent, which contributes to its biological reactivity.

Antimicrobial Activity

Research has indicated that various azetidinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the azetidinone structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings has been correlated with increased antimicrobial efficacy.

Table 1: Antimicrobial Activity of Azetidinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-Hydroxy-3,3-dimethylazetidin-2-oneE. coli32 µg/mL
S. aureus16 µg/mL
4-(4-substituted phenyl) Azetidin-2-OneK. pneumoniae8 µg/mL
P. aeruginosa4 µg/mL

Anticancer Activity

The anticancer potential of 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride has been explored in various studies. Preliminary screening revealed significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-Hydroxy-3,3-dimethylazetidin-2-oneMCF-717
HT-299
HeLa0.85

In vitro studies demonstrated that the compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, it has been proposed that azetidinones can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in glucocorticoid metabolism and is implicated in various cancers .

The biological activity of 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride is thought to arise from its ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It can modulate receptor activity through binding interactions facilitated by hydrogen bonds and electrostatic interactions.

Case Studies

Several case studies have highlighted the efficacy of azetidinone derivatives in preclinical settings:

  • Study on Anticancer Properties : A study evaluated the effects of various azetidinones on MCF-7 cells, revealing that compounds with specific substitutions exhibited up to 94% inhibition at optimal concentrations . The findings suggest a promising avenue for developing new anticancer agents based on this scaffold.
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of synthesized azetidinones against multiple bacterial strains, demonstrating significant activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic: What are the recommended synthetic routes for 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as β-lactam derivatives. For example, azetidinone rings can be formed via intramolecular nucleophilic substitution. Key steps include:

  • Precursor preparation : Use of 3,3-dimethylazetidine derivatives as starting materials (e.g., via alkylation or condensation reactions).
  • Cyclization : Acid-catalyzed ring closure under anhydrous conditions to form the azetidin-2-one core.
  • Hydrochloride formation : Neutralization with HCl to yield the hydrochloride salt.
    For structural validation, use X-ray crystallography (SHELX programs for refinement) and NMR (e.g., 1^1H/13^{13}C NMR for confirming hydroxyl and methyl groups) .

Advanced: How can I optimize the yield of 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride in large-scale synthesis?

Methodological Answer:
Optimization requires addressing steric hindrance from the 3,3-dimethyl group and ensuring precise pH control during cyclization:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • In-line monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction parameters dynamically.
    Contradictions in yield data across studies may arise from differences in purity of starting materials or reaction quenching methods .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR spectroscopy : 1^1H NMR (δ ~1.2–1.4 ppm for methyl groups; δ ~4.5–5.0 ppm for hydroxyl proton) and 13^{13}C NMR (C=O at ~170 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ or [M-Cl]+^+ peaks.
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (SHELXL for refinement) .

Advanced: How do I resolve contradictions between theoretical and experimental 1^11H NMR chemical shifts?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. To resolve:

  • Solvent standardization : Compare DMSO-d6_6 vs. CDCl3_3 spectra to identify solvent-induced shifts.
  • Variable-temperature NMR : Probe conformational exchange (e.g., hydroxyl proton tautomerism).
  • DFT calculations : Use Gaussian or ORCA to simulate shifts and benchmark against experimental data.
    For example, discrepancies in hydroxyl proton shifts may indicate hydrogen-bonding variability in different crystalline forms .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:
Stability is influenced by:

  • Moisture sensitivity : Store in desiccated conditions (argon/vacuum-sealed vials).
  • Temperature : Long-term storage at –20°C to prevent hydrolysis of the β-lactam ring.
  • Light exposure : Protect from UV light to avoid radical degradation.
    Refer to safety data sheets for handling protocols (e.g., LGC Limited guidelines for similar hydrochlorides) .

Advanced: How does the compound’s conformational flexibility impact its reactivity in nucleophilic reactions?

Methodological Answer:
The 3,3-dimethyl group imposes steric constraints, limiting ring puckering and affecting nucleophilic attack trajectories:

  • Computational modeling : Use molecular dynamics (MD) to simulate transition states.
  • Kinetic studies : Compare reaction rates with analogous compounds (e.g., 3,3-dimethylazetidine derivatives) to isolate steric vs. electronic effects.
    Contradictions in reactivity data may stem from solvent polarity or counterion effects (e.g., Cl^- vs. other anions) .

Basic: How can I assess the compound’s purity for pharmacological studies?

Methodological Answer:
Employ orthogonal methods:

  • HPLC : Use C18 columns with UV detection (λ = 210–230 nm for azetidinone absorption).
  • TGA/DSC : Confirm absence of hydrate/solvate forms.
  • Elemental analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Advanced: What strategies mitigate racemization during functionalization of the hydroxyl group?

Methodological Answer:
Racemization risks arise from acidic/basic conditions. Mitigation includes:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group.
  • Low-temperature reactions : Conduct acylations at –78°C to slow enolization.
  • Chiral chromatography : Monitor enantiomeric excess (e.g., Chiralpak AD-H columns).
    Contradictory reports on racemization may reflect differences in reaction scales or catalyst loadings .

Basic: What are the compound’s applications in biochemical research?

Methodological Answer:
The β-lactam core and hydroxyl group make it a precursor for:

  • Enzyme inhibitors : Probe serine hydrolases via β-lactam ring opening.
  • Peptide mimics : Incorporate into pseudopeptides to study conformational effects.
    Refer to LSU dissertations for analogous biochemical pathways involving hydroxylated azetidinones .

Advanced: How can I model the compound’s degradation pathways under physiological conditions?

Methodological Answer:
Combine experimental and computational approaches:

  • Forced degradation studies : Expose to pH 1–13, heat, and light; analyze via LC-MS.
  • QM/MM simulations : Map hydrolysis pathways of the β-lactam ring.
  • Isotope labeling : Use 18^{18}O-tracking to elucidate hydrolysis mechanisms.
    Contradictions in degradation kinetics may arise from buffer composition or ionic strength .

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